molecular formula C10H5Cl2NO4 B3043042 4,6-Dichloro-7-methyl-3-nitrocoumarin CAS No. 720673-01-8

4,6-Dichloro-7-methyl-3-nitrocoumarin

Cat. No.: B3043042
CAS No.: 720673-01-8
M. Wt: 274.05 g/mol
InChI Key: IUKUFEBYXNMGLE-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-methyl-3-nitrocoumarin is a chemical compound with the molecular formula C10H5Cl2NO4 and a molecular weight of 274.06 g/mol . This compound belongs to the coumarin family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-7-methyl-3-nitrocoumarin typically involves the nitration of 4,6-dichloro-7-methylcoumarin. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 3-position of the coumarin ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,6-Dichloro-7-methyl-3-nitrocoumarin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-7-methyl-3-nitrocoumarin is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The chlorine atoms and the coumarin core may also contribute to its activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Comparison: 4,6-Dichloro-7-methyl-3-nitrocoumarin is unique due to the presence of two chlorine atoms at the 4 and 6 positions, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the nitro group at the 3-position also adds to its distinct properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4,6-dichloro-7-methyl-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO4/c1-4-2-7-5(3-6(4)11)8(12)9(13(15)16)10(14)17-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKUFEBYXNMGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-7-methyl-3-nitrocoumarin
Reactant of Route 2
4,6-Dichloro-7-methyl-3-nitrocoumarin
Reactant of Route 3
4,6-Dichloro-7-methyl-3-nitrocoumarin
Reactant of Route 4
4,6-Dichloro-7-methyl-3-nitrocoumarin
Reactant of Route 5
4,6-Dichloro-7-methyl-3-nitrocoumarin
Reactant of Route 6
4,6-Dichloro-7-methyl-3-nitrocoumarin

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